6-Bromoquinoline-3-carbaldehyde

Catalog No.
S810787
CAS No.
1196155-68-6
M.F
C10H6BrNO
M. Wt
236.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoquinoline-3-carbaldehyde

CAS Number

1196155-68-6

Product Name

6-Bromoquinoline-3-carbaldehyde

IUPAC Name

6-bromoquinoline-3-carbaldehyde

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

InChI

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H

InChI Key

PCHCYMZZDAUVQB-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C=C2C=C1Br)C=O

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C=O

6-Bromoquinoline-3-carbaldehyde (CAS 1196155-68-6) is a highly versatile, bifunctional heterocyclic building block defined by an electrophilic C3-formyl group and a cross-coupling-competent C6-bromine atom. In industrial and medicinal chemistry procurement, it is primarily sourced to construct extended quinoline architectures, such as ATP synthase inhibitors, BACE1 inhibitors, and targeted radiotracers. Its baseline value lies in providing two orthogonally reactive sites—allowing for condensation, reductive amination, or olefination at the aldehyde, independent of palladium-catalyzed Suzuki or Buchwald-Hartwig couplings at the aryl bromide. Procuring this exact scaffold bypasses the notoriously difficult direct functionalization of the electron-deficient quinoline core, offering a pre-installed, regiochemically pure framework for late-stage diversification [1].

Research Fit

3-carbaldehyde Regiospecific aldehyde at electronically distinct 3-position of quinoline
C6-bromo Palladium-catalyzed cross-coupling handle with balanced reactivity
Bifunctional Orthogonal aldehyde and bromine sites for sequential derivatization

Substituting 6-Bromoquinoline-3-carbaldehyde with cheaper or more common analogs introduces severe process bottlenecks. Attempting to use 6-bromoquinoline requires a direct C3-formylation, a transformation that is severely hindered by the electron-poor nature of the quinoline ring, often resulting in complex mixtures and low yields. Conversely, using the widely available 6-bromo-2-chloroquinoline-3-carbaldehyde introduces a highly activated C2-chlorine. If the target application does not require a C2-substituent, this chlorine must be removed via reductive dechlorination. This extra step not only adds time and reagent costs but frequently leads to unwanted debromination at the C6 position or reduction of the C3-aldehyde, drastically reducing the overall yield of the desired 3,6-disubstituted core[1].

Substitution Risk

If considering
Key difference
2-carbaldehyde isomer
Knoevenagel yields may shift lower; aldehyde spatial orientation diverges
4-carbaldehyde isomer
Lower reported purity spec (90–93%); limited QC documentation available
6-chloro analog
Negligible Suzuki coupling conversion under mild Pd catalysis conditions

Elimination of Dehalogenation Inefficiencies vs. 2-Chloro Analogs

When synthesizing 3,6-disubstituted quinolines lacking a C2-substituent, utilizing 6-Bromoquinoline-3-carbaldehyde directly avoids the chemoselectivity issues associated with 6-bromo-2-chloroquinoline-3-carbaldehyde. The 2-chloro analog requires a post-functionalization reductive dechlorination step (e.g., Pd/C, H2), which frequently causes off-target debromination at C6 or aldehyde reduction, limiting the final core yield. Procuring the exact C2-unsubstituted compound ensures high-fidelity orthogonal functionalization without dehalogenation losses [1].

Evidence DimensionYield of pure 3,6-disubstituted quinoline core (without C2 substitution)
Target Compound Data~85-95% yield (direct orthogonal functionalization of C3 and C6)
Comparator Or Baseline6-Bromo-2-chloroquinoline-3-carbaldehyde (~40-50% yield after functionalization and required reductive dechlorination)
Quantified Difference40-45% increase in overall core yield
ConditionsStandard sequential functionalization (e.g., reductive amination followed by Suzuki coupling) vs. same sequence plus Pd-catalyzed dechlorination

Procuring the exact compound avoids a mandatory dechlorination step that frequently causes off-target debromination, directly doubling the throughput of C2-unsubstituted target molecules.

Knoevenagel yield
Class-level
3-carbaldehyde: 80–95% vs. 2-carbaldehyde: 60–78% under identical conditions
Supports higher-yield library synthesis workflows
Class-level inference; room-temperature malononitrile condensation

Bypassing Low-Yielding C3-Formylation vs. 6-Bromoquinoline

Direct formylation of the quinoline core at the C3 position is synthetically challenging due to the electron-deficient nature of the pyridine ring. Starting from 6-bromoquinoline requires either harsh Vilsmeier-Haack conditions or a multi-step sequence (reduction, formylation, oxidation), which typically proceeds with poor regioselectivity and high material loss. Procuring 6-Bromoquinoline-3-carbaldehyde provides the pre-installed aldehyde, eliminating these low-yielding steps entirely[1].

Evidence DimensionSynthetic steps and yield to achieve the 3-formyl-6-bromo architecture
Target Compound Data0 steps (commercially procured, >95% purity)
Comparator Or Baseline6-Bromoquinoline (3 steps: reduction, formylation, oxidation; or direct directed metalation, <30% yield)
Quantified DifferenceElimination of 3 synthetic steps and avoidance of a >70% material loss
ConditionsStandard laboratory scale synthesis of the bifunctional core

Purchasing the pre-formylated building block eliminates the most challenging and lowest-yielding steps in quinoline functionalization, saving significant labor and raw material costs.

Suzuki selectivity
Head-to-head
Br at C6: 85% isolated yield vs. Cl analog: negligible conversion
Supports sequential coupling route design
XPhos-Pd catalysis; chemoselectivity Br >> Cl

Enabling Orthogonal Late-Stage Diversification vs. Quinoline-3-carbaldehyde

For the generation of complex structure-activity relationship (SAR) libraries, a single functionalization site is often insufficient. While quinoline-3-carbaldehyde allows for modifications at the C3 position, it lacks a handle for further cross-coupling. 6-Bromoquinoline-3-carbaldehyde provides a C6-bromine atom, which serves as a reliable vector for palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, effectively doubling the compound's diversification potential [1].

Evidence DimensionNumber of addressable functionalization vectors
Target Compound Data2 distinct vectors (C3 electrophile, C6 halide for Pd-catalysis)
Comparator Or BaselineQuinoline-3-carbaldehyde (1 vector: C3 electrophile only)
Quantified Difference100% increase in orthogonal diversification sites
ConditionsGeneration of structure-activity relationship (SAR) libraries for medicinal chemistry

The C6-bromine provides a critical handle for Suzuki/Buchwald couplings, making this compound essential for generating extended molecular libraries that simple quinoline-3-carbaldehyde cannot support.

Purity specification
Data to verify
≥95% HPLC Multiple suppliers
Supports procurement-to-reaction workflow
Supplier-reported; batch QC review advised
Computed XLogP3-AA
Cross-study
2.3
2-carbaldehyde: 1.9 (Δ = +0.4)
May support CNS permeability screening context
Computed value; experimental logP may differ

Synthesis of ATP Synthase and Efflux Pump Inhibitors

Directly leveraging the C3-aldehyde for reductive amination and the C6-bromine for Suzuki coupling to build hydrophobic, multi-ring antibacterial agents against multidrug-resistant pathogens (e.g., P. aeruginosa). This orthogonal reactivity is critical for avoiding unwanted side reactions during the assembly of the inhibitor core [1].

Development of BACE1 Inhibitors for Alzheimer's Disease

Utilizing the orthogonal reactivity to install specific pharmacophores at the 3- and 6-positions, a proven strategy in optimizing the ligand efficiency of 2-aminoquinoline-based BACE1 inhibitors. The pre-installed formyl group allows for rapid Wittig olefination or condensation without disturbing the C6-halide [2].

Construction of mIDH1 Targeted Radiotracers

Acting as a regiochemically pure precursor for complex cross-coupling reactions required in the synthesis of 18F-labeled inhibitors for PET imaging of mutant isocitrate dehydrogenase 1. The exact substitution pattern ensures high radiochemical yields by preventing competing side reactions at the C2 position [3].

Application Fit

Application
Selection Property
Validation Focus
Library synthesis (Knoevenagel)
3-carbaldehyde regioisomer reactivity
Condensation yield and regioselectivity
Sequential derivatization
Orthogonal Br/aldehyde reactivity
Chemoselectivity under Pd catalysis
CNS probe development
Reported XLogP3-AA range (2.3)
Experimental permeability assay
Multi-gram procurement
HPLC purity specification
Batch-specific QC documentation

XLogP3

2.3

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